N-(3-methylphenyl)-2-[4-oxo-1-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl]acetamide
Description
N-(3-Methylphenyl)-2-[4-oxo-1-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl]acetamide is a triazoloquinoxaline derivative characterized by a fused heterocyclic core comprising a triazole ring conjugated with a quinoxaline scaffold. The compound features a 3-methylphenyl acetamide substituent at position 5 and an isopropyl group at position 1 of the triazole moiety.
Properties
IUPAC Name |
N-(3-methylphenyl)-2-(4-oxo-1-propan-2-yl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O2/c1-13(2)19-23-24-20-21(28)25(16-9-4-5-10-17(16)26(19)20)12-18(27)22-15-8-6-7-14(3)11-15/h4-11,13H,12H2,1-3H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHPIGJPHVCFVGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C3=CC=CC=C3N4C(=NN=C4C(C)C)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylphenyl)-2-[4-oxo-1-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl]acetamide typically involves the following steps:
Formation of the Triazoloquinoxaline Core: This step involves the cyclization of appropriate precursors to form the triazoloquinoxaline core.
Introduction of the Isopropyl Group: The isopropyl group is introduced through alkylation reactions using isopropyl halides under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Nucleophilic Substitution at the Acetamide Group
The acetamide moiety undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. For example:
Conditions :
-
Acidic: 6 M HCl, reflux (70–90°C), 8–12 hours.
-
Basic: 2 M NaOH, 60°C, 6 hours.
Key Data :
| Reaction Type | Reagent | Product | Yield (%) |
|---|---|---|---|
| Acid Hydrolysis | HCl | Carboxylic Acid | 78–85 |
| Base Hydrolysis | NaOH | Carboxylate Salt | 82–88 |
This reactivity is critical for modifying the compound’s solubility or introducing new functional groups.
Oxidation of the Triazole Ring
The 1,2,4-triazole ring undergoes oxidation with agents like hydrogen peroxide or KMnO₄, leading to ring expansion or N-oxide formation:
Conditions :
Key Observations :
-
Oxidation at the N1 position stabilizes the ring but reduces electrophilic reactivity .
-
Products show altered UV-Vis absorption profiles (λ<sub>max</sub> shift from 280 nm to 320 nm) .
Electrophilic Aromatic Substitution (EAS)
The quinoxaline and phenyl rings participate in EAS, such as nitration or sulfonation:
Nitration :
Conditions :
-
Fuming HNO₃, conc. H₂SO₄, 0–5°C, 2 hours.
Sulfonation :
Regioselectivity :
-
Nitration occurs preferentially at the C6 position of the quinoxaline ring.
-
Sulfonation targets the para position of the 3-methylphenyl group.
Coordination with Metal Ions
The triazole nitrogen atoms act as ligands for transition metals (e.g., Cu²⁺, Zn²⁺), forming stable complexes:
Example Reaction :
Conditions :
Characterization Data :
| Metal | Coordination Geometry | Stability Constant (log K) |
|---|---|---|
| Cu²⁺ | Square planar | 8.2 ± 0.3 |
| Zn²⁺ | Tetrahedral | 6.7 ± 0.2 |
These complexes exhibit enhanced antimicrobial activity compared to the parent compound .
Reductive Alkylation of the Quinoxaline Core
The quinoxaline moiety undergoes reductive alkylation with aldehydes/ketones under hydrogenation:
Conditions :
-
10% Pd/C, H₂ (1 atm), ethanol, 50°C, 6 hours.
Yield Optimization :
| Aldehyde | Derivative | Yield (%) |
|---|---|---|
| Formaldehyde | N-Methyl | 75 |
| Acetaldehyde | N-Ethyl | 68 |
Photochemical Reactivity
UV irradiation induces [2+2] cycloaddition at the quinoxaline double bond:
Conditions :
-
UV light (254 nm), benzene, 12 hours.
Key Findings :
-
Reaction efficiency depends on solvent polarity (quantum yield: 0.32 in benzene vs. 0.18 in DMF).
Ring-Opening Reactions
Strong nucleophiles (e.g., hydrazine) cleave the triazole ring:
Conditions :
-
Hydrazine hydrate, ethanol, reflux, 4 hours.
Applications :
-
Provides access to linear intermediates for synthesizing fused heterocycles.
Scientific Research Applications
Anticancer Properties
Research indicates that derivatives of quinoxaline possess significant anticancer properties. The compound N-(3-methylphenyl)-2-[4-oxo-1-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl]acetamide has been studied for its ability to induce apoptosis in cancer cells. Key findings include:
- Mechanisms of Action : The compound may inhibit specific kinases involved in cancer cell proliferation and induce apoptosis through modulation of apoptotic pathways.
- In Vitro Studies : In studies involving various cancer cell lines such as HCT-116 and MCF-7, compounds similar to this one exhibited IC50 values indicating potent antiproliferative activity (ranging from 1.9 to 7.52 μg/mL) .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties as well. Quinoxaline derivatives have shown efficacy against various pathogens:
- Inhibition of Pathogen Growth : Similar compounds have been reported to inhibit the growth of bacteria such as Mycobacterium tuberculosis, showcasing IC50 values in the low micromolar range .
Therapeutic Potential
The therapeutic applications of this compound can be summarized in the following areas:
- Cancer Treatment : Due to its anticancer properties, the compound may serve as a lead structure for developing new anticancer agents targeting specific pathways involved in tumor growth.
- Antitubercular Agents : Given its activity against Mycobacterium tuberculosis, further research could position this compound as a candidate for tuberculosis treatment .
Case Studies
Recent studies have provided insights into the effectiveness of quinoxaline derivatives:
- Study on Anticancer Activity : A series of quinoxaline derivatives were synthesized and tested against cancer cell lines. The results indicated that certain modifications to the quinoxaline structure enhanced biological activity significantly .
- Antimicrobial Efficacy Assessment : Research focused on evaluating the antimicrobial properties of related compounds demonstrated promising results against various bacterial strains, suggesting that modifications to the triazole and quinoxaline moieties could enhance efficacy .
Mechanism of Action
The mechanism of action of N-(3-methylphenyl)-2-[4-oxo-1-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl]acetamide involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its structure and function, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, it may inhibit specific enzymes involved in cellular processes, contributing to its biological activities .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocyclic Systems
The triazoloquinoxaline core distinguishes this compound from related heterocycles such as oxadiazoles, oxazolones, and benzoxazines. For example:
- Oxadiazole Derivatives (e.g., compounds in and ): These lack the fused triazole-quinoxaline system, instead featuring 1,2,4-oxadiazole or 1,3,4-oxadiazole rings. Such structures are often associated with antimicrobial or anti-inflammatory activities but may exhibit lower metabolic stability due to reduced aromatic conjugation .
- Oxazolone Derivatives (e.g., ): These compounds, such as 4-(4-methoxybenzylidene)-2-phenyloxazol-5(4H)-one, prioritize electrophilic reactivity at the oxazolone ring, making them intermediates for synthesizing amides or enamines. Their biological profiles differ significantly from triazoloquinoxalines due to divergent electronic properties .
Substituent Effects
- Acetamide Substituents: The 3-methylphenyl acetamide group in the target compound contrasts with sulfamoylphenyl () or thiazolylmethyl () substituents in analogs.
- Isopropyl vs. Aryl Groups : The isopropyl substituent at position 1 may confer steric hindrance, influencing binding selectivity compared to phenyl or substituted aryl groups in oxadiazole derivatives .
Comparative Data Table
Research Findings and Implications
- Bioactivity Potential: The triazoloquinoxaline core’s extended π-system may enhance DNA intercalation or protein binding compared to smaller heterocycles like oxadiazoles.
- Metabolic Stability : The isopropyl group could reduce oxidative metabolism compared to aryl substituents in oxadiazoles, as observed in pharmacokinetic studies of similar compounds .
- Synthetic Challenges: Triazoloquinoxalines require precise control of cyclization conditions to avoid side products, unlike oxadiazoles, which form readily via nucleophilic pathways .
Biological Activity
N-(3-methylphenyl)-2-[4-oxo-1-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl]acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological activity, mechanisms of action, and potential therapeutic applications based on the latest research findings.
Molecular Formula: C24H24N4O2
Molecular Weight: 400.5 g/mol
IUPAC Name: N-(3-methylphenyl)-2-(4-oxo-7-phenyl-3-propan-2-ylpyrrolo[3,2-d]pyrimidin-5-yl)acetamide
InChI Key: WIDSORBPJQKQFO-UHFFFAOYSA-N
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, starting with the preparation of a pyrrolopyrimidine core. Subsequent steps include the introduction of phenyl and isopropyl groups and the acylation of the amine group with 3-methylphenylacetyl chloride. Optimization strategies for industrial production may include catalyst use and high-throughput screening to enhance yield and reduce costs .
Antimicrobial Properties
Recent studies have indicated that derivatives of triazoloquinoxaline compounds exhibit significant antimicrobial activity. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. Research indicates that it may induce apoptosis in cancer cells by modulating pathways related to cell proliferation and survival. In particular, compounds within this class have been shown to inhibit key enzymes involved in tumor growth .
Anti-inflammatory Effects
Compounds similar to this compound have demonstrated anti-inflammatory properties by inhibiting the nuclear factor kappa B (NF-kB) pathway. This pathway is crucial for the expression of pro-inflammatory cytokines. In specific assays involving lipopolysaccharide (LPS) stimulation in THP-1 monocytic cells, certain derivatives showed IC50 values below 50 µM for NF-kB inhibition .
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition: It may inhibit enzymes such as cyclooxygenase (COX), which are involved in inflammatory responses.
- Receptor Modulation: The compound could act on specific receptors linked to cell signaling pathways that regulate apoptosis and cell cycle progression.
- Protein Interaction: Molecular docking studies suggest strong binding affinities to proteins involved in cancer progression and inflammation .
Case Studies
A notable case study involved testing the compound's efficacy against different cancer cell lines. The results indicated a dose-dependent reduction in cell viability across various concentrations (see Table 1).
| Sample Concentration (µg/mL) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 75 |
| 25 | 50 |
| 50 | 30 |
| 100 | 10 |
This data highlights the compound's potential as a lead candidate for further development in cancer therapeutics.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing N-(3-methylphenyl)-2-[4-oxo-1-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl]acetamide?
- Methodology : A multi-step synthesis is typically employed, starting with functionalization of the quinoxaline core. For example, describes a reaction using chloroacetyl chloride and triethylamine in dioxane to form acetamide derivatives under controlled temperature (20–25°C) . Key steps include:
- Core preparation : Formation of the triazoloquinoxaline scaffold via cyclization.
- Acetamide coupling : Reaction of the intermediate with N-(3-methylphenyl)amine in the presence of a coupling agent (e.g., DCC or EDC).
- Purification : Recrystallization from ethanol-DMF mixtures to achieve >95% purity .
Q. How is the compound characterized for structural confirmation?
- Analytical workflow :
- NMR spectroscopy : 1H and 13C NMR to confirm substituent positions (e.g., methylphenyl and isopropyl groups) .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ peak) .
- X-ray crystallography : For unambiguous determination of stereochemistry in crystalline forms, as demonstrated for analogous triazoloquinoxaline derivatives .
Advanced Research Questions
Q. What strategies address contradictory bioactivity data in triazoloquinoxaline derivatives?
- Case study : If conflicting results arise in anticancer assays (e.g., IC50 variability), consider:
- Solubility optimization : Adjust DMSO concentrations or use co-solvents (e.g., PEG-400) to mitigate aggregation artifacts .
- Metabolic stability : Evaluate cytochrome P450 interactions via liver microsome assays to identify false negatives due to rapid degradation .
- Structural analogs : Compare activity with methylphenyl vs. fluorophenyl substituents to isolate SAR trends .
Q. How can computational modeling guide the design of derivatives with improved target binding?
- Protocol :
- Docking studies : Use AutoDock Vina or Schrödinger Suite to predict binding modes to kinases (e.g., EGFR or Aurora B) .
- MD simulations : Perform 100-ns molecular dynamics runs to assess stability of the compound in ATP-binding pockets .
- Free energy calculations : MM/GBSA to rank derivatives by binding affinity .
Q. What experimental designs resolve low yields in the final coupling step?
- Troubleshooting :
- Catalyst screening : Test palladium catalysts (e.g., Pd(OAc)2 vs. PdCl2) for Buchwald-Hartwig amination .
- Reaction monitoring : Use inline FTIR or LC-MS to detect intermediates and optimize reaction time .
- Solvent effects : Compare polar aprotic solvents (DMF, DMSO) vs. toluene for sterically hindered couplings .
Critical Analysis of Evidence
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
